Methyl 3-(methanesulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis. Thiophene itself is a five-membered aromatic ring containing one sulfur atom, and its derivatives are known for their biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways depend on the specific application and the structure of the derivative .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminosulfonylthiophene-2-carboxylate
- Methyl 3-hydroxythiophene-2-carboxylate
- Methyl 3-chlorothiophene-2-carboxylate
Uniqueness
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate is unique due to its methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables unique synthetic transformations compared to other thiophene derivatives .
Properties
CAS No. |
62353-79-1 |
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Molecular Formula |
C7H8O4S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
methyl 3-methylsulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O4S2/c1-11-7(8)6-5(3-4-12-6)13(2,9)10/h3-4H,1-2H3 |
InChI Key |
ZRXJXXHWOBQCJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)C |
Origin of Product |
United States |
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